molecular formula C9H6F2N4 B1417258 5-(2,5-Difluorophenyl)-1,2,4-triazin-3-amine CAS No. 1094296-76-0

5-(2,5-Difluorophenyl)-1,2,4-triazin-3-amine

Cat. No.: B1417258
CAS No.: 1094296-76-0
M. Wt: 208.17 g/mol
InChI Key: RYVVGURBKPZANE-UHFFFAOYSA-N
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Description

5-(2,5-Difluorophenyl)-1,2,4-triazin-3-amine: is a heterocyclic compound that features a triazine ring substituted with a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-Difluorophenyl)-1,2,4-triazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-difluoroaniline with cyanogen bromide in the presence of a base, followed by cyclization to form the triazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

    Oxidation and Reduction: The triazine ring can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives of the triazine ring.

    Coupling Products: Biaryl or polyaryl compounds formed through coupling reactions.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic systems for organic transformations.

    Materials Science: It can be incorporated into polymers or used as a building block for advanced materials.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a candidate for the development of pharmaceuticals, particularly as kinase inhibitors or antimicrobial agents.

    Biological Probes: It can be used in the design of probes for studying biological processes.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Electronics: Incorporation into organic electronic devices due to its electronic properties.

Mechanism of Action

The mechanism of action of 5-(2,5-Difluorophenyl)-1,2,4-triazin-3-amine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The difluorophenyl group can enhance binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

  • 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
  • 2,4-Difluorophenyl isocyanate

Uniqueness: 5-(2,5-Difluorophenyl)-1,2,4-triazin-3-amine is unique due to the presence of both a triazine ring and a difluorophenyl group, which confer distinct electronic and steric properties. This combination can result in unique reactivity and binding characteristics compared to other similar compounds.

Properties

IUPAC Name

5-(2,5-difluorophenyl)-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N4/c10-5-1-2-7(11)6(3-5)8-4-13-15-9(12)14-8/h1-4H,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVVGURBKPZANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CN=NC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,5-Difluorophenyl)-1,2,4-triazin-3-amine
Reactant of Route 2
Reactant of Route 2
5-(2,5-Difluorophenyl)-1,2,4-triazin-3-amine
Reactant of Route 3
5-(2,5-Difluorophenyl)-1,2,4-triazin-3-amine
Reactant of Route 4
5-(2,5-Difluorophenyl)-1,2,4-triazin-3-amine
Reactant of Route 5
5-(2,5-Difluorophenyl)-1,2,4-triazin-3-amine
Reactant of Route 6
5-(2,5-Difluorophenyl)-1,2,4-triazin-3-amine

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